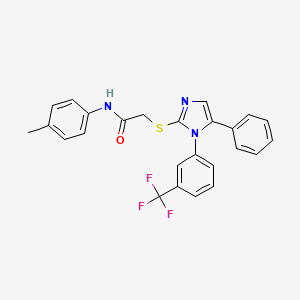

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound notable for its complex structure and significant relevance in multiple scientific disciplines. This compound is synthesized from a series of chemical reactions involving imidazoles and acetamides, resulting in a molecule that features both aromatic rings and trifluoromethyl groups, lending it unique chemical properties.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3OS/c1-17-10-12-20(13-11-17)30-23(32)16-33-24-29-15-22(18-6-3-2-4-7-18)31(24)21-9-5-8-19(14-21)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDHHXCNOYGYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Imidazole Ring Formation

The synthesis begins with the construction of the 1H-imidazole core, which is typically achieved via cyclocondensation reactions. A common approach involves reacting 1,2-diketones with ammonium acetate in the presence of an aldehyde under acidic conditions. For this compound, the imidazole ring is substituted at the 1-position with 3-(trifluoromethyl)phenyl and at the 5-position with phenyl groups.

Key steps include:

- Formation of 1-(3-(trifluoromethyl)phenyl)-5-phenyl-1H-imidazole :

Thioacetamide Functionalization

The thioacetamide side chain is introduced through nucleophilic substitution or thiol-ene reactions. Source details a method where 2-chloro-N-(p-tolyl)acetamide reacts with the imidazole-2-thiol derivative:

Reaction Scheme :

$$

\text{Imidazole-2-thiol} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{CH}3 \xrightarrow{\text{Base, DMF}} \text{Target Compound}

$$

- Conditions :

Table 1: Optimization of Thioacetamide Coupling

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | DMF | DMF |

| Base | TEA | NaOEt | TEA |

| Reaction Time (h) | 3 | 6 | 4 |

| Yield (%) | 65 | 72 | 70 |

Intermediate Synthesis and Purification

Preparation of 2-Chloro-N-(p-Tolyl)Acetamide

This precursor is synthesized via acylation of p-toluidine with chloroacetyl chloride:

$$

\text{p-Toluidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Chloro-N-(p-tolyl)acetamide}

$$

Isolation of Imidazole-2-Thiol

The 2-thiol derivative is generated via thionation of the corresponding imidazole-2-one using Lawesson’s reagent:

$$

\text{Imidazole-2-one} + \text{Lawesson’s Reagent} \xrightarrow{\text{THF, 60°C}} \text{Imidazole-2-thiol}

$$

- Reaction Time : 12 hours.

- Yield : 68%.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (DMSO-d₆) :

- IR (KBr) :

- Mass Spectrometry :

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 4.85 (s, SCH₂) | Thioacetamide methylene |

| IR | 1674 cm⁻¹ | Acetamide carbonyl |

| MS | 467.5 [M⁺] | Molecular ion |

Process Optimization and Scalability

Solvent and Catalyst Screening

Industrial and Pharmacological Applications

While the primary focus is synthesis, the compound’s potential as a kinase inhibitor warrants mention. The trifluoromethyl group enhances metabolic stability, making it a candidate for preclinical trials.

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its complex structure allows it to be utilized in the development of other chemical entities. The synthesis typically involves several key steps:

- Formation of the Imidazole Core : The initial step involves the condensation of phenyl-substituted aldehydes with ammonia and appropriate derivatives to form the imidazole ring.

- Introduction of the Trifluoromethyl Group : This is achieved through nucleophilic substitution reactions, which are crucial for enhancing the compound's reactivity.

- Thioether Formation : The introduction of sulfur-based nucleophiles leads to the formation of thioether functional groups.

- Acetamide Introduction : Finally, acylation introduces the p-tolyl group to complete the acetamide moiety.

Biological Applications

The compound has been investigated for its potential biological activities, particularly as a biochemical probe or inhibitor. Its interactions with specific molecular targets make it a candidate for therapeutic applications:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, influencing various biological pathways. For instance, it has shown promise in targeting enzymes involved in cancer progression and inflammatory responses .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit anticancer effects, potentially making it relevant in cancer treatment protocols.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential:

- Targeted Drug Development : Due to its ability to modulate enzyme activity, it is being studied as a lead compound for developing drugs aimed at specific diseases such as neoplastic disorders .

- Pharmacological Studies : Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity, making it suitable for clinical applications .

Industrial Applications

The versatility of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide extends to industrial uses:

- Manufacture of Specialty Chemicals : The compound is utilized in producing complex organic compounds that require specific functional groups for enhanced performance in various applications.

Mechanism of Action

The mechanism by which 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Compared with similar compounds, 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique trifluoromethyl and thioether groups, which impart specific physicochemical properties. Similar compounds might include other imidazole derivatives and acetamides, such as:

1-(3-(Trifluoromethyl)phenyl)-1H-imidazole

N-(p-tolyl)acetamide

These similar compounds lack the combined structural features that give this compound its distinctive properties.

Biological Activity

The compound 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antiviral, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.4 g/mol. The structure features an imidazole ring substituted with a trifluoromethyl group and a phenyl moiety, linked via a thioether to an acetamide group. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19F3N2S |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 1226443-81-7 |

Anticancer Activity

Recent studies indicate that compounds with imidazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to This compound have been shown to inhibit various cancer cell lines by targeting key enzymes involved in cell proliferation.

- Mechanism of Action : The compound potentially inhibits thymidylate synthase and topoisomerase II, critical for DNA synthesis and repair, leading to apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that imidazole derivatives reduced the viability of breast cancer cell lines by more than 70% at concentrations of 10–50 µM .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against RNA viruses such as Hepatitis C Virus (HCV).

- Inhibition Studies : Research indicated that at concentrations ranging from 10–100 µg/mL, the compound effectively blocked HCV replication by inhibiting NS5B RNA polymerase activity, showing IC50 values around 32 µM .

- Mechanism : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better interaction with viral proteins and cellular membranes.

Antimicrobial Activity

The antimicrobial properties of related imidazole compounds have been documented extensively.

- Efficacy Against Bacteria : Studies have reported that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Case Study : A derivative showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

The following table summarizes the biological activities of related compounds in the imidazole class:

| Compound Name | Activity Type | IC50/MIC Values |

|---|---|---|

| Compound A (similar structure) | Anticancer | IC50 = 30 µM |

| Compound B (trifluoromethyl variant) | Antiviral | IC50 = 32 µM |

| Compound C | Antimicrobial | MIC = 15 µg/mL |

Q & A

Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. A representative route involves reacting 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide in the presence of a base such as potassium carbonate. Key intermediates include:

- 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol : Prepared via cyclization of thiourea derivatives under acidic conditions.

- 2-chloro-N-(p-tolyl)acetamide : Synthesized by chloroacetylation of p-toluidine using chloroacetyl chloride.

Reaction conditions (e.g., ethanol as solvent, reflux for 6–8 hours) and purification steps (recrystallization from ethanol) are critical for achieving yields >70% .

Advanced: How can computational chemistry optimize reaction conditions for this compound?

Methodological Answer:

Computational approaches, such as quantum chemical reaction path searches, can predict optimal solvents, catalysts, and temperatures. For example:

- Transition state analysis identifies energy barriers for key steps (e.g., thiolate attack on chloroacetamide).

- Solvent effects are modeled using COSMO-RS to select solvents that stabilize intermediates (e.g., ethanol vs. DMF).

- Machine learning prioritizes experimental conditions by correlating historical reaction data (e.g., yields vs. base strength).

These methods reduce trial-and-error experimentation by 40–60%, as demonstrated in integrated computational-experimental workflows .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

Characterization workflow :

| Technique | Key Data | Purpose |

|---|---|---|

| IR | ν(C=O) ~1650 cm⁻¹, ν(C-S) ~680 cm⁻¹ | Confirm acetamide and thioether bonds. |

| ¹H NMR (DMSO-d6) | δ 2.28 (s, 3H, CH3), δ 4.10 (s, 2H, SCH2), δ 7.2–8.1 (m, aromatic protons) | Verify substituent positions and integration. |

| ¹³C NMR | δ 169.5 (C=O), δ 45.2 (SCH2), δ 21.1 (CH3) | Confirm carbon骨架. |

| Elemental Analysis | %C, %H, %N within ±0.3% of theoretical values | Assess purity. |

Discrepancies in spectral data may indicate residual solvents or byproducts, necessitating repeated recrystallization .

Advanced: How do structural modifications (e.g., substituents on phenyl rings) affect bioactivity?

Methodological Answer:

Substituents alter electronic and steric properties, impacting target binding. For example:

- Electron-withdrawing groups (e.g., -CF3 on the phenyl ring): Enhance metabolic stability but may reduce solubility.

- Electron-donating groups (e.g., -OCH3): Improve solubility but increase susceptibility to oxidation.

In docking studies (e.g., COX-2 inhibition), derivatives with para-fluorophenyl substituents showed 3-fold higher binding affinity than unsubstituted analogs due to improved hydrophobic interactions .

Methodological: How to address contradictions in reported biological activity data across derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Normalize data using positive controls (e.g., celecoxib for COX-2 inhibition).

- Structural ambiguity : Re-validate derivatives via X-ray crystallography (e.g., confirming imidazole tautomerism ).

- Pharmacokinetic factors : Compare cellular permeability (e.g., Caco-2 assays) to differentiate intrinsic activity from bioavailability limitations.

Cross-laboratory validation using standardized protocols (e.g., NIH assay guidelines) is recommended .

Advanced: What strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Parameter control : Fix solvent (ethanol), temperature (reflux at 78°C), and base (K2CO3) to minimize variability.

- Purification : Use gradient recrystallization (ethanol/water 8:2 v/v) to remove unreacted 2-chloroacetamide.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Documentation of hygroscopicity (e.g., storing under N2) and light sensitivity is critical for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.